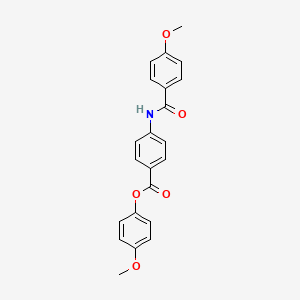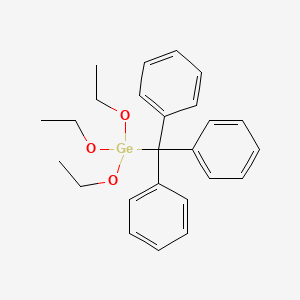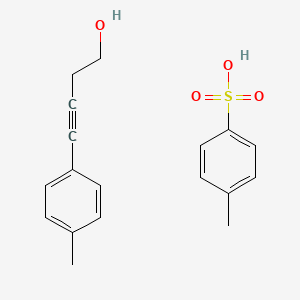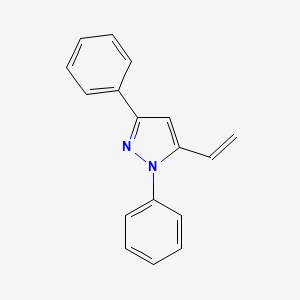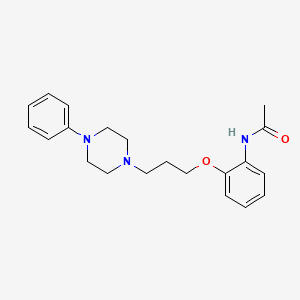
Acetamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is a complex organic compound that features a piperazine ring, a phenyl group, and an acetamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- typically involves the reaction of substituted anilines with bromo acetyl bromide in an aqueous basic medium to form various electrophiles, such as 2-Bromo-N-(un/substituted)phenyl acetamides. These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium to achieve the desired acetamide derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and anticancer agent.
Medicine: Studied for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of Acetamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- involves its interaction with specific molecular targets and pathways. The piperazine ring and phenyl group contribute to its bioactivity by enhancing its interaction with biological macromolecules. This compound has shown potential as a dopamine D4 receptor agonist, which could explain its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Un/Substituted-Phenyl)-2-(4-Phenyl-1-Piperazinyl)Acetamides: These compounds share a similar structure and have been studied for their antibacterial and anticancer properties.
N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide: This compound has shown potential in inhibiting osteoclast differentiation and attenuating bone resorption.
Uniqueness
Acetamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is unique due to its specific combination of functional groups, which contribute to its distinct bioactivity and therapeutic potential. Its ability to act as a dopamine D4 receptor agonist sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
85868-51-5 |
|---|---|
Molekularformel |
C21H27N3O2 |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
N-[2-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C21H27N3O2/c1-18(25)22-20-10-5-6-11-21(20)26-17-7-12-23-13-15-24(16-14-23)19-8-3-2-4-9-19/h2-6,8-11H,7,12-17H2,1H3,(H,22,25) |
InChI-Schlüssel |
CFIAOFPGDQYHGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC=C1OCCCN2CCN(CC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone](/img/structure/B14403030.png)
![6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14403045.png)
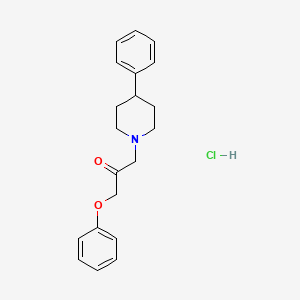

![1-{1-[(4-Bromophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-1,2,4-triazole](/img/structure/B14403065.png)
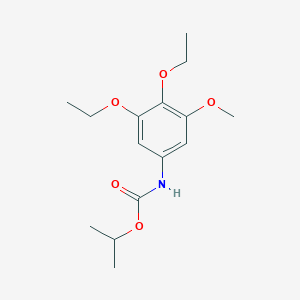

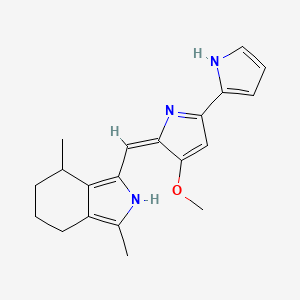
![1-{5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}piperidine](/img/structure/B14403084.png)
